molecular formula C23H16ClN3O B2772741 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-35-0

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2772741
CAS No.: 901021-35-0
M. Wt: 385.85
InChI Key: QAQBTOOSUXORTG-UHFFFAOYSA-N
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Description

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with 2-chloroquinoline under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

8-chloro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBTOOSUXORTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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